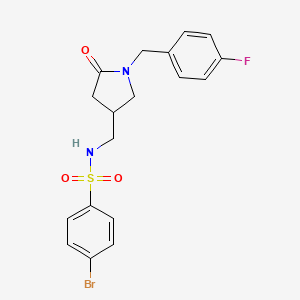![molecular formula C21H21N3O6 B2959754 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide CAS No. 906152-97-4](/img/structure/B2959754.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a quinolin-3-yl group, a 2-methyl-3-nitrobenzamide group, and two methoxy groups. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Psycho- and Neurotropic Profiling
Research on similar quinoline derivatives has focused on their psycho- and neurotropic properties, exploring their potential as psychoactive compounds. A study on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones demonstrated specific sedative effects and anti-amnesic activity in vivo, suggesting the interest in quinoline derivatives for further studies in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).
Antiviral Activities
The nitrosation of phenolic substrates, including quinoline derivatives, under mildly basic conditions has been studied for the selective preparation of compounds with moderate antiviral activities against HSV-1 and HSV-2. This research suggests that certain quinoline derivatives may have potential as antiviral agents, especially in the context of developing new treatments for viral infections (Ishikawa et al., 1996).
Antioxidant and Anti-inflammatory Properties
The synthesis and biological evaluation of quinoline derivatives, including their anti-lipid peroxidation activity and soybean lipoxygenase inhibition, indicate their antioxidant and anti-inflammatory potential. These properties are valuable for the development of new therapeutic agents aimed at treating diseases associated with oxidative stress and inflammation (Vlachou et al., 2023).
Synthetic Methodologies
Advancements in the synthesis of quinolin-2(1H)-ones and their derivatives, through eco-friendly and efficient methods, are crucial for pharmaceutical applications. These synthetic methodologies provide a foundation for the development of novel quinoline-based compounds with potential therapeutic benefits (Chen et al., 2017).
Corrosion Inhibition
Quinoline derivatives have also been studied for their potential as corrosion inhibitors, which could have applications beyond pharmaceuticals, in materials science and engineering. The relationship between molecular structure and inhibition efficiency highlights the versatility of quinoline compounds in various industrial applications (Zarrouk et al., 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
Generally, compounds interact with their targets through noncovalent or covalent bonds . For instance, a drug with an aromatic group can have π-π interactions with a Phe residue at a receptor’s binding site . The exact interaction of ZINC04225180 with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Zinc, a component of the compound, is known to be involved in numerous metabolic pathways, including protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis . High levels of zinc in plants affect various physiological and biochemical parameters
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable ADME properties
Result of Action
Zinc transporters, which regulate zinc homeostasis, are known to play critical roles in the body and contribute to various biological systems
Action Environment
Environmental factors can deeply intertwine with the action of a compound, influencing the well-being of entire communities . Air and noise pollution, as well as the intensity and duration of daylight, are just a few environmental factors that have been shown to have an impact on students’ ability to learn .
Eigenschaften
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-12-14(5-4-6-16(12)24(27)28)21(26)22-10-9-13-11-15-17(29-2)7-8-18(30-3)19(15)23-20(13)25/h4-8,11H,9-10H2,1-3H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBZKHHSEXPVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)
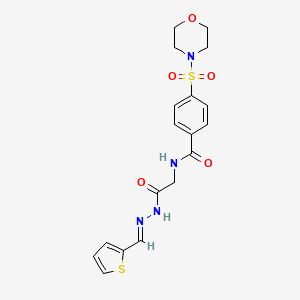
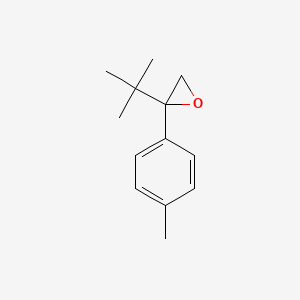
![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)
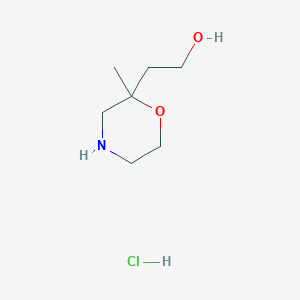
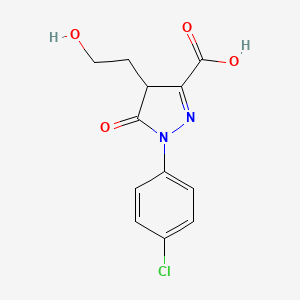

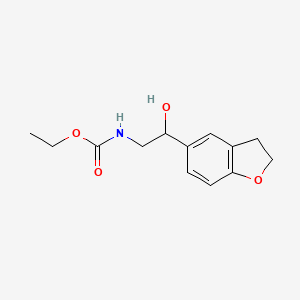
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2959693.png)
